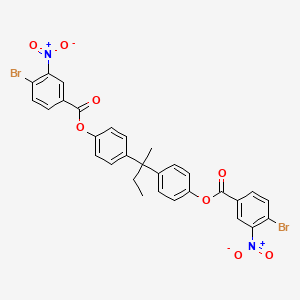
Butane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution of bromine atoms could result in a variety of functionalized compounds.
Scientific Research Applications
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific structural arrangement, which combines multiple functional groups in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H22Br2N2O8 |
|---|---|
Molecular Weight |
698.3 g/mol |
IUPAC Name |
[4-[2-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]butan-2-yl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C30H22Br2N2O8/c1-3-30(2,20-6-10-22(11-7-20)41-28(35)18-4-14-24(31)26(16-18)33(37)38)21-8-12-23(13-9-21)42-29(36)19-5-15-25(32)27(17-19)34(39)40/h4-17H,3H2,1-2H3 |
InChI Key |
AGKZNRBMSSULSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















